1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
The compound 1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS: 1708079-61-1) is a heterocyclic molecule featuring a fused pyrazolo-triazine core. Its structure includes:
- A 4-methylbenzyl group at position 1, enhancing lipophilicity.
- A phenyl substituent at position 7, contributing to aromatic interactions.
- A carbonitrile group at position 3, which may influence electronic properties and bioactivity.
- A 4-oxo moiety, typical in dihydro derivatives, stabilizing the heterocyclic system .
Molecular Formula: C₁₂H₇N₅O
Molecular Weight: 237.22 g/mol .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-oxo-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c1-14-7-9-15(10-8-14)13-24-19-11-17(16-5-3-2-4-6-16)23-25(19)20(26)18(12-21)22-24/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSEARJGZYMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=NN3C(=O)C(=N2)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive. These activities suggest that the compound may interact with a range of molecular targets involved in these biological processes.
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation. This suggests that the compound might interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Biochemical Pathways
For instance, 1,2,4-triazine derivatives have been reported to exhibit a broad spectrum of biological activities, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, and more. These activities suggest that the compound may affect multiple biochemical pathways related to these biological processes.
Biological Activity
1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a compound of significant interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a dihydropyrazolo-triazine core structure which is known for its diverse biological activities. The presence of the 4-methylbenzyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives of pyrazolo-triazine compounds have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of electron-donating groups in the structure can enhance antimicrobial efficacy.
- Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in disease pathways.
Anticancer Activity
A study focusing on pyrazolo-triazine derivatives demonstrated that compounds similar to 1-(4-Methylbenzyl)-4-oxo-7-phenyl exhibited significant cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 |
| Compound B | HeLa (Cervical) | 12.3 |
| Compound C | A549 (Lung) | 15.0 |
These results suggest that modifications in the side chains can lead to enhanced anticancer properties .
Antimicrobial Activity
Another research highlighted the antimicrobial potential of similar triazine derivatives. For example:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 18 |
| Compound E | Escherichia coli | 15 |
These findings indicate that the structural characteristics significantly influence antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Dihydropyrazole : Starting from appropriate hydrazines and carbonyl compounds.
- Cyclization : Utilizing triazine precursors to achieve the final structure.
- Functional Group Modifications : Introducing substituents to enhance biological activity.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the pyrazolo[5,1-c][1,2,4]triazine core but differ in substituents and functional groups:
Functional Group Impact
- Carbonitrile (CN) vs.
- Amino vs. Phenyl Substituents: The 7-amino group in introduces nucleophilic reactivity, contrasting with the phenyl group in the target compound, which favors π-π stacking interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
